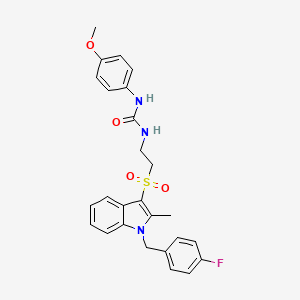

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is a complex organic compound that features a combination of indole, sulfonyl, and urea functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Sulfonylation: The resulting compound undergoes sulfonylation using sulfonyl chloride in the presence of a base like triethylamine.

Urea Formation: Finally, the sulfonylated intermediate reacts with 4-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxid

Activité Biologique

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an indole moiety, a sulfonyl group, and various aromatic substituents, which contribute to its pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C25H26FN3O3S

- Molecular Weight : 495.57 g/mol

- Purity : Typically around 95%

The compound's structure includes:

- An indole ring, known for its diverse biological activities.

- A sulfonamide group, which enhances solubility and stability.

- Aromatic substituents that may influence interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its affinity for enzymes and receptors, potentially modulating their activity effectively.

Pharmacological Effects

Research indicates that derivatives of this compound may exhibit the following biological activities:

- Anticancer Activity : Preliminary studies suggest that the indole structure is associated with anticancer properties. Compounds containing similar structures have shown cytotoxic effects against various cancer cell lines .

- Antimicrobial Activity : Similar compounds have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibition properties, particularly against urease and acetylcholinesterase, which are relevant in various therapeutic contexts .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound against structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | Lacks fluorobenzyl and sulfonyl groups | May exhibit different biological activity due to structural differences |

| 1-(1H-indol-3-yl)-3-(2-hydroxyphenethyl)urea | Contains hydroxy instead of methoxy group | Potentially alters reactivity and solubility |

| 1-(1H-indol-3-yl)-3-(phenyl)urea | Simpler structure without additional substituents | Likely has reduced biological activity compared to more complex derivatives |

This table illustrates how the specific combination of functional groups in the target compound enhances its stability, solubility, and overall biological activity compared to simpler derivatives.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : A study evaluated the antiproliferative effects of related indole derivatives on human cancer cell lines (L1210, CEM, HeLa). Some derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting that modifications in structure can enhance efficacy .

- Antimicrobial Screening : Research on urea derivatives has shown promising results against plant pathogens and mosquito larvae, indicating potential applications in both agricultural and public health sectors .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of indole were shown to exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The sulfonamide functionality in the compound is believed to enhance its interaction with target proteins involved in cancer progression .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The incorporation of the 4-fluorobenzyl group is thought to contribute to its efficacy by improving lipophilicity and membrane penetration.

Case Study:

A recent investigation highlighted the antibacterial effects of similar indole derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that modifications at the indole position significantly influenced antimicrobial potency .

Pharmacological Applications

1. Neurological Disorders

Indole derivatives are being explored for their neuroprotective effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.

Research Insight:

Studies have shown that indole-based compounds can modulate serotonin receptors, which are crucial targets in treating mood disorders. This suggests that 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea could have similar applications .

2. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with indole structures have been reported to exhibit anti-inflammatory properties. The sulfonamide group may play a role in inhibiting pro-inflammatory cytokines.

Clinical Implication:

Research has indicated that certain indole derivatives can reduce inflammation in animal models of arthritis, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings:

Studies have demonstrated that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved device performance .

Propriétés

IUPAC Name |

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O4S/c1-18-25(23-5-3-4-6-24(23)30(18)17-19-7-9-20(27)10-8-19)35(32,33)16-15-28-26(31)29-21-11-13-22(34-2)14-12-21/h3-14H,15-17H2,1-2H3,(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQPHZPQPLWUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.